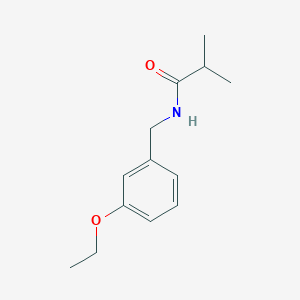

N-(3-ethoxybenzyl)-2-methylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-16-12-7-5-6-11(8-12)9-14-13(15)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSXMNLKJAXMMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNC(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic compounds in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

For N-(3-ethoxybenzyl)-2-methylpropanamide, ¹H NMR spectroscopy would be expected to show distinct signals for each unique proton environment. The ethoxy group's protons would appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a pattern characteristic of an ethyl group coupled to each other. rsc.org The isobutyryl moiety would feature a doublet for the two equivalent methyl groups and a corresponding septet for the single methine (CH) proton. docbrown.info The benzylic methylene protons (Ar-CH₂-N) would likely appear as a doublet, coupled to the adjacent amide proton (N-H). The aromatic protons on the benzene (B151609) ring would present as a complex multiplet pattern in the aromatic region of the spectrum. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Isobutyryl -CH(CH₃ )₂ | ~1.1-1.2 | Doublet (d) | ~19-20 |

| Isobutyryl -CH (CH₃)₂ | ~2.4-2.6 | Septet (sept) | ~35-36 |

| Ethoxy -O-CH₂-CH₃ | ~1.4 | Triplet (t) | ~14-15 |

| Ethoxy -O-CH₂ -CH₃ | ~4.0 | Quartet (q) | ~63-64 |

| Benzyl (B1604629) CH₂ -N | ~4.4 | Doublet (d) | ~43-45 |

| Amide NH | ~5.8-6.2 | Broad Triplet (br t) | N/A |

| Aromatic CH | ~6.8-7.3 | Multiplet (m) | ~114-130 |

| Aromatic C -O | N/A | N/A | ~159 |

| Aromatic C -CH₂ | N/A | N/A | ~140 |

| Amide C =O | N/A | N/A | ~176-177 |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the amide linkage. nih.gov The most prominent of these is the Amide I band (C=O stretching vibration), typically appearing in the region of 1630-1680 cm⁻¹. researchgate.netmdpi.com The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching, is expected around 1520-1570 cm⁻¹. nih.gov A sharp N-H stretching vibration should also be visible above 3000 cm⁻¹, often around 3300 cm⁻¹. nih.gov

Other significant absorptions would include the C-O stretching vibrations of the ethoxy group's ether linkage, typically found in the 1250-1000 cm⁻¹ region. mdpi.com Aromatic C-H and C=C stretching vibrations would also be present. researchgate.net Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FT-IR data, providing strong signals for the aromatic ring and the C-C backbone. researchgate.net

Table 2: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide | 3350 - 3250 | Medium-Strong |

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂, -CH | 3000 - 2850 | Medium-Strong |

| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1570 - 1520 | Strong |

| C=C Stretch | Aromatic Ring | 1600, 1475 | Medium-Weak |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1275 - 1200 | Strong |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1075 - 1020 | Strong |

| N-H Out-of-Plane Bend (Amide V) | Secondary Amide | ~700 | Medium, Broad |

Mass Spectrometry (High-Resolution Mass Spectrometry, MS/MS) for Molecular Fragmentation and Identification Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of the parent molecule and its fragments with high accuracy, confirming the molecular formula. st-andrews.ac.uk

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Tandem mass spectrometry (MS/MS) experiments would involve selecting this parent ion and inducing fragmentation to elucidate structural features. A primary and highly characteristic fragmentation pathway for N-benzyl amides involves cleavage of the benzylic C-N bond. acs.org This would likely lead to the formation of a stable 3-ethoxybenzyl cation, which may rearrange to the even more stable 3-ethoxytropylium ion (m/z 135). Another significant fragmentation would be the McLafferty rearrangement involving the isobutyryl group. Other expected fragments would correspond to the loss of the ethoxy group (-OC₂H₅) or the entire isobutyramide (B147143) moiety. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 221 | [C₁₃H₁₉NO₂]⁺ | Molecular Ion [M]⁺ |

| 135 | [C₉H₁₁O]⁺ | Cleavage of benzyl C-N bond (3-ethoxybenzyl cation) |

| 107 | [C₇H₇O]⁺ | Loss of ethylene (B1197577) from the 3-ethoxybenzyl cation |

| 86 | [C₄H₈NO]⁺ | [CH₃CH(CH₃)CONH₂]⁺ or related ions |

| 71 | [C₄H₇O]⁺ | Isobutyryl cation [CH₃CH(CH₃)CO]⁺ |

X-ray Crystallography for Solid-State Structural Determination

While no public crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional structure of a compound in its solid, crystalline state. nih.gov Should a suitable single crystal be grown, this technique could provide unambiguous data on bond lengths, bond angles, and torsional angles. scispace.comeurjchem.com

For a molecule like this, key structural questions that could be answered include the planarity of the amide bond and the conformation of the ethoxy group relative to the benzene ring. Furthermore, X-ray diffraction analysis would reveal the intermolecular interactions that govern the crystal packing, most notably hydrogen bonding. It is expected that the amide N-H group would act as a hydrogen bond donor, and the amide carbonyl oxygen would act as a hydrogen bond acceptor, potentially forming chains or dimeric structures in the crystal lattice. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular properties of N-(3-ethoxybenzyl)-2-methylpropanamide from first principles. These calculations solve the electronic Schrödinger equation to determine the electron distribution and energy of the molecule.

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key descriptors derived from quantum chemical calculations for this compound include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests higher reactivity. irjweb.com For aromatic amides, the HOMO is typically localized on the electron-rich aromatic ring and the amide nitrogen, while the LUMO is often distributed over the carbonyl group and the aromatic ring. yale.eduaimspress.com In this compound, the HOMO would likely be centered on the ethoxybenzyl ring, and the LUMO on the propanamide moiety.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. rsc.org It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and the ethoxy group's oxygen, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the amide hydrogen, making it a potential hydrogen bond donor. researchgate.net

Table 1: Representative Electronic Properties of Aromatic Amides This table presents typical values for aromatic amides, as specific data for this compound is not available in the cited literature.

| Property | Typical Value Range | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 3.5 to 5.0 eV | Chemical reactivity and stability irjweb.com |

| MEP Minimum (on Carbonyl Oxygen) | -50 to -70 kcal/mol | Site for electrophilic attack tandfonline.com |

Quantum chemical calculations can predict various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Vis) spectra. nih.govcas.cz Theoretical calculations of vibrational frequencies for the amide group, often referred to as amide I (primarily C=O stretching), amide II (N-H bending and C-N stretching), and amide III bands, can be correlated with experimental IR and Raman spectra to confirm the molecular structure. nih.govresearchgate.net For this compound, DFT calculations would likely predict a strong amide I band in the region of 1630-1680 cm⁻¹.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. researchgate.net For aromatic amides, transitions such as n→π* and π→π* are characteristic. researchgate.net The predicted absorption maxima can be compared with experimental UV-Vis spectra for validation.

Table 2: Predicted Vibrational Frequencies for a Representative N-Benzylamide This table is illustrative and based on general values for similar compounds, as specific data for this compound is not available in the cited literature.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Amide I | ~1650 | C=O stretch nih.gov |

| Amide II | ~1550 | N-H bend and C-N stretch cas.cz |

| Aromatic C-H stretch | ~3050 | Stretching of C-H bonds on the benzyl (B1604629) ring |

| Aliphatic C-H stretch | ~2950 | Stretching of C-H bonds in ethoxy and isobutyryl groups |

DFT calculations can be used to model reaction pathways and predict the reactivity of this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for various chemical transformations. For instance, the susceptibility of the amide bond to hydrolysis could be investigated by modeling the approach of a water molecule or a hydroxide (B78521) ion. The MEP can also guide the prediction of sites for metabolic transformations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational preferences of this compound.

The flexibility of this compound arises from the rotation around several single bonds, such as the C-N amide bond and the bonds connecting the benzyl and isobutyryl groups. Conformational analysis aims to identify the stable conformers and the energy barriers between them. scielo.br For N-benzyl amides, the rotation around the C-N bond can lead to cis and trans isomers, with the trans conformer generally being more stable. scielo.br Further rotations around the Cα-C and N-Cbenzyl bonds lead to a complex potential energy surface with multiple local minima. researchgate.net Molecular mechanics or DFT calculations can be used to map this energy landscape and determine the populations of different conformers at a given temperature.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor. researchgate.netrsc.org While this compound does not have established clinical targets, docking simulations can be performed against hypothetical non-clinical protein targets to explore its potential interactions. For example, docking into the active site of enzymes like carbonic anhydrase or various proteases could provide hypotheses about its potential biological activities. nih.gov These simulations calculate a docking score, which estimates the binding affinity, and reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov In a hypothetical docking scenario, the carbonyl oxygen of this compound could act as a hydrogen bond acceptor, while the benzyl group could engage in hydrophobic interactions within a binding pocket. laurinpublishers.com

Molecular Dynamics for Investigating Dynamic Behavior

The process of an MD simulation typically involves several key stages: numberanalytics.combioinformaticsreview.com

System Setup: The initial 3D structure of this compound is placed in a simulation box, which is then filled with solvent molecules (typically water) to mimic physiological conditions. Ions may also be added to neutralize the system and achieve a specific ionic concentration. bioinformaticsreview.combioinformaticsreview.com

Energy Minimization: Before the dynamic simulation begins, the system's energy is minimized. This process removes any steric clashes or unfavorable geometries in the initial setup by slightly adjusting atomic positions to find a more stable, low-energy conformation. medium.com

Equilibration: The system is gradually heated to a target temperature (e.g., 300 K) and equilibrated at a target pressure. This is often done in two phases: an NVT (isothermal-isochoric) ensemble where the number of particles, volume, and temperature are kept constant, followed by an NPT (isothermal-isobaric) ensemble where the number of particles, pressure, and temperature are constant. github.io This ensures the system reaches a stable state before the main simulation.

Production Run: Following equilibration, the production MD simulation is run for a set period, ranging from nanoseconds to microseconds. During this phase, the trajectory of each atom is calculated by solving Newton's equations of motion, providing a detailed movie of how the molecule moves and interacts with its surroundings. numberanalytics.comnih.gov

Analysis of the MD trajectory can reveal the range of shapes (conformations) the molecule can adopt, the stability of specific intramolecular hydrogen bonds, and how the flexible ethoxybenzyl and methylpropanamide moieties orient themselves in space. This dynamic information is crucial as a molecule's ability to adopt a specific conformation is often a prerequisite for binding to a biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govnumberanalytics.com These models are invaluable for predicting the activity of unsynthesized compounds and for optimizing lead compounds in drug discovery. researchwithrowan.comresearchgate.net

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure. For a series of analogues of this compound, a wide array of descriptors would be generated to capture the structural variations within the set. scribd.comhufocw.org These can be broadly categorized:

0D & 1D Descriptors: Based on the chemical formula, such as molecular weight, atom counts, and fragment counts (e.g., number of aromatic rings, rotatable bonds). hufocw.orgijert.org

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices that describe molecular size, shape, and branching.

3D Descriptors: Calculated from the 3D conformation of the molecule, these describe steric and electronic properties, such as molecular volume, surface area, and dipole moments. ijert.org

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (LogP), which measures lipophilicity, and Topological Polar Surface Area (TPSA), which correlates with drug transport properties. hufocw.org

To illustrate, consider a hypothetical set of analogues of this compound where the substituents on the benzyl ring are varied. Descriptors would be calculated for each analogue to quantify these changes.

Table 1: Hypothetical Analogues of this compound and Key Descriptors This table is for illustrative purposes only.

| Compound | R-group (position 3) | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds |

|---|---|---|---|---|---|

| Parent | -OCH2CH3 | 221.29 | 2.8 | 38.33 | 5 |

| Analogue 1 | -OH | 193.24 | 2.1 | 49.56 | 4 |

| Analogue 2 | -Cl | 211.68 | 3.2 | 38.33 | 4 |

| Analogue 3 | -CH3 | 191.26 | 2.9 | 38.33 | 4 |

Once descriptors are generated for a set of compounds with known biological activities (e.g., inhibitory concentration, IC50), a predictive model can be built. numberanalytics.com Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create an equation that relates the descriptors to the activity. nih.gov

A hypothetical QSAR equation for a series of this compound analogues might look like this:

log(1/IC50) = 0.5 * LogP - 0.02 * TPSA + 1.5

This equation suggests that activity increases with higher lipophilicity (LogP) and decreases with a larger polar surface area (TPSA). Such a model can then be used to predict the activity of new, yet-to-be-synthesized analogues, prioritizing the most promising candidates for synthesis and testing. researchgate.net

The robustness and predictive power of the QSAR model are assessed through rigorous validation, using statistical metrics like the correlation coefficient (R²) for the training set and the cross-validated correlation coefficient (Q²) for an internal test set. ijert.org

Table 2: Illustrative Predictive Model Performance This table contains hypothetical data for illustrative purposes.

| Compound | Experimental log(1/IC50) | Predicted log(1/IC50) |

|---|---|---|

| Parent | 5.10 | 5.14 |

| Analogue 1 | 4.55 | 4.56 |

| Analogue 2 | 5.33 | 5.34 |

| Analogue 3 | 5.18 | 5.19 |

Model Statistics: R² = 0.99, Q² = 0.95

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.tr These models serve as 3D queries for screening large compound databases to find new, structurally diverse molecules with the potential for the same activity. researchgate.net

A pharmacophore model can be generated based on a set of active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based). dergipark.org.trbiointerfaceresearch.com For this compound and its analogues, a ligand-based approach would involve superimposing the 3D structures of several active compounds and identifying the common chemical features.

A hypothetical pharmacophore model for this class of compounds might include:

An Aromatic Ring (AR) feature for the benzyl group.

A Hydrogen Bond Acceptor (HBA) feature corresponding to the carbonyl oxygen of the amide.

A Hydrogen Bond Donor (HBD) feature for the amide N-H group.

A Hydrophobic (HY) feature representing the isobutyl group or the ethoxy group.

Table 3: Hypothetical Pharmacophore Features for this compound This table is for illustrative purposes only.

| Feature Type | Associated Chemical Group | Role in Hypothetical Interaction |

|---|---|---|

| Aromatic Ring (AR) | Benzene (B151609) ring | Pi-pi stacking or hydrophobic interaction with the target |

| Hydrogen Bond Acceptor (HBA) | Amide carbonyl oxygen | Accepting a hydrogen bond from a donor group in the target |

| Hydrogen Bond Donor (HBD) | Amide N-H | Donating a hydrogen bond to an acceptor group in the target |

| Hydrophobic (HY) | Ethoxy group | Binding to a hydrophobic pocket in the target |

This pharmacophore provides a simplified yet powerful representation of the key interaction points, offering mechanistic insights and guiding future drug design efforts.

Investigation of Biological Interactions and Mechanistic Pathways in Vitro and Non Human in Vivo Models

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of investigation in drug discovery, aiming to modulate pathological processes by targeting specific enzymes. Two such enzymes, 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and Ubiquitin-Specific Protease 1 (USP1), are involved in a variety of diseases, making them attractive targets for therapeutic intervention.

Inhibition Kinetics and Binding Mechanisms

The study of inhibition kinetics reveals how a compound interacts with an enzyme, detailing the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its potency, typically expressed as an IC₅₀ or Kᵢ value. While a number of synthetic inhibitors for 11β-HSD1 have been reported, specific kinetic data for N-(3-ethoxybenzyl)-2-methylpropanamide is not presently available in published literature. researchgate.net Similarly, while inhibitors for deubiquitinases like USP2 have been identified, specific kinetic studies for this compound with USP1 are not documented. nih.govresearchgate.net

Co-factor Dependencies and Allosteric Modulation

Many enzymes rely on co-factors for their catalytic activity. 11β-HSD1, for instance, is a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-dependent enzyme. mdpi.com Inhibition strategies can target the co-factor binding site or induce conformational changes that affect co-factor affinity. Allosteric modulation, where an inhibitor binds to a site other than the active site to alter enzyme activity, is another potential mechanism. There is currently no available research describing the co-factor dependencies or potential allosteric modulation of 11β-HSD1 or USP1 by this compound.

Receptor Binding and Ligand-Target Interactions

The interaction of small molecules with cellular receptors is a fundamental mechanism for signal transduction and therapeutic effect. The Translocator Protein (18 kDa) and Nociceptin/Orphanin FQ Peptide (NOP) receptors are two important targets in the central nervous system and other tissues.

Radioligand Binding Assays in Non-Human Tissue/Cells

Radioligand binding assays are a standard method to characterize the affinity of a compound for a specific receptor. These assays use a radioactively labeled ligand to quantify the displacement by a test compound. While numerous radioligands have been developed for the Translocator Protein (TSPO) and NOP receptors, there are no published studies that utilize this technique to evaluate the binding affinity of this compound for either of these targets. nih.govnih.govresearchgate.net For example, [³H]-R-PK11195 is a commonly used radioligand in binding assays for TSPO. nih.gov

High-Throughput Screening for Novel Modulators

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify potential modulators of a biological target. This technique is often used in the early stages of drug discovery. While HTS has been employed to discover novel inhibitors for targets like 11β-HSD1, there is no indication from available literature that this compound has been identified as a modulator of the specified targets through such screening campaigns. mdpi.com

Cellular Pathway Modulation Studies (In Vitro Models)

Investigating how a compound affects cellular pathways in vitro provides insight into its potential physiological effects. This can involve studying changes in protein expression, signaling cascades, or cellular health. For instance, inhibitors of Ubiquitin-Specific Proteases can impact pathways related to protein degradation and cell cycle control. nih.govmdpi.com However, there are no specific studies available that describe the modulation of any cellular pathways by this compound in in vitro models.

Cell-Free System Assays

Cell-free system assays provide a controlled environment to study biochemical reactions without the complexity of a living cell. mdpi.com These systems utilize cellular extracts containing the necessary machinery for processes like protein synthesis, allowing researchers to observe the direct effects of a compound on specific molecular targets. mdpi.commdpi.com For instance, a cell-free protein synthesis assay could determine if this compound directly inhibits the production of a particular protein. nih.gov This approach offers a flexible and precise platform for initial screening and understanding of a compound's fundamental interactions. mdpi.com

Despite the utility of this methodology, no studies have been published that utilize cell-free system assays to evaluate the activity of this compound.

Table 1: Summary of Cell-Free System Assay Data for this compound (No data available in published literature)

| Assay Type | Target | Observed Effect | Reference |

|---|---|---|---|

| N/A | N/A | N/A | N/A |

Mechanistic Studies in Cell Lines (e.g., Enzyme activity modulation, signaling pathways)

Following initial cell-free assays, investigations typically move to mechanistic studies in cultured cell lines to understand a compound's effect within a cellular context. These studies can reveal how a substance modulates enzyme activity or influences cellular signaling pathways. nih.gov For example, researchers might assess whether this compound alters the activity of key enzymes like kinases or proteases, or if it affects signaling cascades such as the MAPK or NF-κB pathways, which are crucial in inflammation and cell proliferation. nih.gov Such studies are vital for elucidating the molecular mechanisms that underpin a compound's biological effects. nih.gov

Currently, there is no available research detailing the effects of this compound on enzyme activity or signaling pathways in any cell line.

Antimicrobial and Antifungal Mechanistic Investigations (In Vitro)

Determining the potential of a compound as an antimicrobial or antifungal agent requires a detailed investigation into its mechanism of action against pathogenic microorganisms. nih.govnih.gov

Target Identification and Validation in Microorganisms

A critical step in developing a new antimicrobial agent is identifying its specific molecular target within the microorganism. rsc.org This could be an essential enzyme, a structural component of the cell wall, or a part of the machinery for DNA or protein synthesis. scielo.br Techniques for target identification include genetic screening of resistant mutants and affinity chromatography. rsc.org For instance, if this compound were to show antifungal activity, studies would be designed to determine if it binds to ergosterol (B1671047) in the fungal cell membrane, a common target for antifungal drugs. nih.govmdpi.com

No studies have been published that identify or validate a microbial target for this compound.

Resistance Mechanism Studies

Understanding how microorganisms might develop resistance to a new compound is crucial for its long-term viability as a therapeutic agent. nih.gov These studies involve generating and characterizing resistant strains to identify the genetic mutations or adaptations that confer resistance. rsc.org For example, resistance can emerge through mutations in the drug's target protein, increased expression of efflux pumps that remove the compound from the cell, or the acquisition of genes that modify or degrade the drug. nih.govnih.gov

There is no research available on the potential resistance mechanisms that bacteria or fungi might develop against this compound.

Table 2: Summary of In Vitro Antimicrobial Mechanistic Data for this compound (No data available in published literature)

| Organism | Identified Target | Mechanism of Action | Resistance Mechanism | Reference |

|---|---|---|---|---|

| N/A | N/A | N/A | N/A | N/A |

In Vivo Proof-of-Concept Studies in Non-Human Models (Focus on Target Engagement and Mechanism)

In vivo studies in non-human models, such as mice, are essential to confirm that a compound can engage its target and exert its mechanism of action within a living organism. researchgate.netresearchgate.net These proof-of-concept studies bridge the gap between in vitro findings and potential clinical application.

Pharmacokinetic and Pharmacodynamic Characterization in Animal Models for Research Tool Development

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are fundamental in drug development. nih.gov PK analysis describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov PD analysis describes what the drug does to the body, linking the drug's concentration to its observed effect. nih.gov In animal models, these studies help establish the relationship between the dose administered and the biological response at the target site. researchgate.netbiorxiv.orgbiorxiv.org This characterization is critical for developing the compound as a reliable research tool and for informing the design of future therapeutic studies.

No pharmacokinetic or pharmacodynamic data for this compound in any animal model has been reported in the scientific literature.

Table 3: Summary of In Vivo PK/PD Findings in Animal Models for this compound (No data available in published literature)

| Animal Model | Key PK Parameters (e.g., Half-life, Cmax) | Key PD Endpoints | Target Engagement Evidence | Reference |

|---|---|---|---|---|

| N/A | N/A | N/A | N/A | N/A |

Biomarker Identification for Target Modulation in Non-Human Systems

Following a comprehensive review of publicly available scientific literature, no specific studies were identified that focused on the identification of biomarkers for target modulation of this compound in non-human in vitro or in vivo models. The current body of research does not appear to contain detailed findings or data tables related to biomarkers for this particular compound. Therefore, information regarding specific molecular or physiological indicators of the compound's activity in non-human systems is not available at this time.

Advanced Analytical Methodologies for Detection and Quantification of N 3 Ethoxybenzyl 2 Methylpropanamide in Research Matrices

The robust detection and precise quantification of N-(3-ethoxybenzyl)-2-methylpropanamide in various research matrices are fundamental to understanding its disposition and action in non-clinical studies. A suite of advanced analytical techniques is available, each offering distinct advantages in sensitivity, selectivity, and application, from trace-level analysis in complex biological fluids to spatial mapping within tissues.

Future Directions and Translational Research Potential Excluding Clinical Application

Development as Chemical Probes for Biological Systems

The development of small molecules as chemical probes is a cornerstone of chemical biology, providing powerful tools to dissect complex biological processes. researchgate.net These probes are designed to interact with specific protein targets, allowing for the modulation of their function in a manner that can be rapid, reversible, and tunable. researchgate.net This approach offers distinct advantages over genetic methods for studying protein function. researchgate.net

N-(3-ethoxybenzyl)-2-methylpropanamide possesses structural motifs—an aromatic ring, an ether linkage, and an amide group—that make it a candidate for development into a chemical probe. The discovery of compounds like ML382, a benzamide (B126) derivative that acts as a selective positive allosteric modulator for the MrgX1 receptor, highlights the potential of amide-containing small molecules to serve as highly specific probes for G-protein-coupled receptors and other challenging targets. nih.gov

Future research could focus on iterative synthesis and screening of this compound analogs to identify interactions with specific biological targets. By systematically modifying its structure, researchers could optimize potency and selectivity, ultimately yielding a valuable chemical probe to explore the function of a novel biological target. nih.govescholarship.org The goal would be to create a tool for studying biological systems, for instance, by using the probe to investigate the role of its target protein in cellular signaling pathways. researchgate.net

Scaffold for Novel Chemical Entity Design

A chemical scaffold is a core molecular structure upon which a variety of substituents can be placed to create a library of new compounds. nih.govnih.gov this compound is well-suited to serve as a scaffold for the design of novel chemical entities due to its modular nature. It contains several points for chemical modification that can systematically alter its physicochemical properties.

Research has demonstrated that using a core amide structure as a scaffold can lead to the discovery of compounds with significant biological activities. nih.govmdpi.com For example, a series of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were synthesized and showed a broad spectrum of antiproliferative activity by modifying the substituents attached to the core scaffold. mdpi.com Similarly, derivatives based on an acridone-carboxamide scaffold have yielded promising cytotoxic agents. nih.gov

Applying this strategy to this compound, researchers could generate a diverse chemical library. By varying the substituents at key positions, it is possible to explore a wide chemical space to identify new molecules with desired properties.

This scaffold-based approach allows for the systematic optimization of a lead molecule, a common strategy in the quest for novel chemical entities. nih.gov

Integration into Chemical Biology and Systems Biology Approaches

Systems chemical biology aims to understand the complex interactions between small molecules and entire biological systems by integrating chemical, genetic, and biological data. nih.gov This field merges the predictive power of cheminformatics with the network-level analysis of systems biology. nih.gov The development of large chemical databases has the potential to transform the understanding of how small molecules modulate biological pathways. nih.gov

This compound and a library of its derivatives, as designed in the scaffold-based approach, could be powerful tools within a systems chemical biology framework. By screening this library against a wide array of biological assays (e.g., cell lines, protein arrays), researchers could generate large-scale data sets. This data would link specific chemical structures to biological responses.

This information could then be integrated into computational models to:

Predict Bioactivities: Use cheminformatics to forecast the potential targets and off-targets of newly designed analogs. nih.gov

Analyze Network Effects: Employ systems biology simulators to model how the modulation of a primary target by a compound like this compound affects the broader biochemical network. nih.gov

Identify Structure-Activity Relationships: Correlate chemical features with biological outcomes on a systemic level, providing deeper insights than single-target studies.

This integrated approach allows for a more holistic understanding of a compound's biological impact, moving beyond a one-molecule, one-target paradigm.

Green Chemistry Approaches in Synthesis and Characterization

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it The synthesis of amides, a key reaction in producing this compound, has been a major focus of green chemistry research due to the poor atom economy of many traditional methods. walisongo.ac.id

The principles of green chemistry can be applied to the synthesis of this compound to improve its environmental footprint. This involves evaluating synthetic routes based on metrics such as atom economy, process mass intensity (PMI), and the environmental impact factor (E-factor). walisongo.ac.idgcande.org The ideal E-factor, which is the ratio of the mass of waste to the mass of product, is zero. gcande.org

Several synthetic strategies for amide bond formation can be compared from a green chemistry perspective:

Acid Chloride Route: This traditional method involves converting a carboxylic acid to a more reactive acid chloride, often using reagents like oxalyl chloride. walisongo.ac.id While effective, this route suffers from poor atom economy as it generates byproducts like CO and CO2. walisongo.ac.id

Coupling Reagent Route: Methods using coupling reagents like HATU are common but also generate significant waste, leading to high PMI values. walisongo.ac.id

Catalytic Condensation: A greener alternative is the direct condensation of a carboxylic acid and an amine using a catalyst, such as boric acid. walisongo.ac.id This method is highly atom-economical, producing water as the only byproduct. walisongo.ac.id Other green approaches include using reusable ionic liquid catalysts under solvent-free conditions, which further reduces waste and environmental impact. researchgate.net

By adopting these greener synthetic pathways, the production of this compound can be made more sustainable, reducing waste and aligning with modern standards of chemical manufacturing. uniroma1.itgcande.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-ethoxybenzyl)-2-methylpropanamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves coupling 3-ethoxybenzylamine with 2-methylpropanoyl chloride in anhydrous conditions using triethylamine as a base. Reaction optimization includes solvent selection (e.g., dichloromethane or DMF), temperature control (0–25°C), and monitoring via TLC. Post-synthesis purification employs recrystallization or column chromatography .

- Key Parameters : Yield improvements (51–89% in analogous compounds) depend on stoichiometric ratios and inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) verifies substituent positions and amide bond formation. Mass spectrometry (MS) confirms molecular weight, while melting point analysis and Rf values (e.g., 0.58–0.69 in TLC) assess purity .

- Data Validation : Cross-referencing spectral data with computational tools (e.g., PubChem) ensures structural accuracy .

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

- Methodology : Similar amides exhibit activity as enzyme inhibitors (e.g., cyclooxygenase-2) or receptor modulators (e.g., FPR2). Computational docking studies and in vitro assays (e.g., enzyme inhibition assays) are used to predict binding interactions .

- Basis : The ethoxybenzyl moiety may enhance lipophilicity, influencing membrane permeability and target engagement .

Advanced Research Questions

Q. How can reaction yields be improved in multi-step syntheses of this compound derivatives?

- Methodology : Utilize continuous flow reactors for scalable synthesis, optimizing parameters like residence time and temperature. Catalysts (e.g., palladium acetate) and microwave-assisted reactions can accelerate steps requiring high activation energy .

- Case Study : Analogous compounds achieved 89% yield via stereoselective synthesis using chiral auxiliaries .

Q. How do researchers resolve contradictions in biological activity data across similar amide compounds?

- Methodology : Comparative SAR studies analyze substituent effects (e.g., ethoxy vs. methoxy groups). Dose-response curves and selectivity assays (e.g., kinase profiling) identify off-target interactions. Meta-analyses of published IC₅₀ values reconcile discrepancies .

- Example : Chlorine substitution on phenyl rings in analogs altered potency by 10-fold in enzyme inhibition assays .

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound?

- Methodology : Systematic modification of the propanamide backbone (e.g., branching at C2) and benzyl substituents (e.g., ethoxy vs. hydroxy groups). Biological testing via high-throughput screening (HTS) identifies critical pharmacophores .

- Data Interpretation : QSAR models correlate logP values with cellular uptake rates, guiding lead optimization .

Q. What challenges arise in scaling up the synthesis of this compound for preclinical studies?

- Methodology : Addressing solvent compatibility in industrial reactors and minimizing byproducts via kinetic control. Purification at scale requires cost-effective techniques like centrifugal partition chromatography .

- Industrial Case : Analogous compounds used continuous flow systems to maintain >90% purity at kilogram-scale production .

Q. How is the enzyme inhibition mechanism of this compound elucidated?

- Methodology : Competitive binding assays (e.g., fluorescence polarization) and X-ray crystallography of enzyme-ligand complexes identify interaction sites. Molecular dynamics simulations predict binding stability .

- Key Finding : The 2-methylpropanamide group in analogs forms hydrogen bonds with catalytic residues, as seen in thrombin inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.